4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539945
InChI: InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H/p-1
SMILES:
Molecular Formula: C16H25ClNO2-
Molecular Weight: 298.83 g/mol

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride

CAS No.:

Cat. No.: VC16539945

Molecular Formula: C16H25ClNO2-

Molecular Weight: 298.83 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride -

Specification

Molecular Formula C16H25ClNO2-
Molecular Weight 298.83 g/mol
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;chloride
Standard InChI InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H/p-1
Standard InChI Key IMWPSXHIEURNKZ-UHFFFAOYSA-M
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.[Cl-]

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Structural Features

The compound’s molecular formula, C₁₆H₂₅ClNO₂, corresponds to a molecular weight of 298.83 g/mol. Its IUPAC name, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride, reflects a tertiary amine group, a phenolic hydroxyl moiety, and a cyclohexanol substituent. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations.

Key Structural Attributes:

  • Phenolic Core: Facilitates hydrogen bonding with biological targets.

  • Dimethylamino Group: Imparts basicity, influencing blood-brain barrier permeability.

  • Cyclohexanol Substituent: Modulates stereochemical interactions with transporter proteins.

The canonical SMILES string, CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.[Cl⁻], and InChIKey IMWPSXHIEURNKZ-UHFFFAOYSA-M provide unambiguous identifiers for computational and experimental studies.

Synthesis and Production Methods

Demethylation of Venlafaxine Hydrochloride

Large-scale synthesis typically involves the demethylation of venlafaxine hydrochloride using methanesulfonic acid and L-methionine under controlled conditions .

Reaction Parameters:

ParameterValue
ReagentsMethanesulfonic acid, L-methionine
Molar Ratio (Reagent:Substrate)1.2:1
Temperature75–80°C
Reaction Duration16 hours
Purification StepsEthyl acetate extraction, activated carbon filtration, HCl gas precipitation

The process yields 88.5% pure product after recrystallization in acetone . This method prioritizes scalability while minimizing byproduct formation, ensuring compliance with industrial quality standards.

Pharmacological Profile and Mechanism of Action

Dual Reuptake Inhibition

As an SNRI, the compound blocks SERT and NET, increasing synaptic concentrations of serotonin and norepinephrine. The kinetic binding profile reveals:

TransporterBinding Affinity (Ki)
SERT40 nM
NET122 nM

This dual inhibition alleviates depressive symptoms by enhancing monoaminergic neurotransmission. Comparative analyses with desvenlafaxine, its primary metabolite, suggest analogous mechanisms but distinct pharmacokinetics due to structural variations.

Therapeutic Applications and Clinical Research

Major Depressive Disorder (MDD) Management

Clinical trials underscore its efficacy in MDD treatment, with dosages ranging from 50–100 mg/day demonstrating significant reductions in Hamilton Depression Rating Scale (HAM-D) scores. Elderly populations exhibit improved tolerability, supporting its use in geriatric psychiatry.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a reference standard in quality control processes and formulation optimization. Its stability under varied pH conditions makes it suitable for extended-release tablets and injectable solutions.

Research Utilization

In biochemical research, it facilitates studies on neurotransmitter dynamics and receptor-ligand interactions. Industrial laboratories employ it to benchmark novel SNRI derivatives, accelerating drug discovery pipelines.

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